1-Bromo-2,3-difluoro-5-nitrobenzene
Overview
Description
1-Bromo-2,3-difluoro-5-nitrobenzene is a useful research compound. Its molecular formula is C6H2BrF2NO2 and its molecular weight is 237.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Bromo-2,3-difluoro-5-nitrobenzene (CAS No. 374633-24-6) is an organic compound characterized by its unique molecular structure that includes bromine and fluorine substituents on a nitrobenzene framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.
- Chemical Formula : CHBrFNO
- Molecular Weight : 237.99 g/mol
- Appearance : Liquid
- Boiling Point : 252.193 °C
- Density : 1.891 g/cm³
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms including its interaction with biological targets, cytotoxicity, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that nitroaromatic compounds like this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, suggesting that the nitro group plays a crucial role in its antimicrobial efficacy.
The cytotoxic effects of this compound have been evaluated in vitro using various cell lines. The compound demonstrated dose-dependent cytotoxicity, particularly in cancer cell lines. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in affected cells.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound exhibits varying levels of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.
Cytotoxicity Assessment
In another study focusing on cytotoxicity, the effects of this compound were evaluated on human cancer cell lines including HeLa and MCF7. The results are shown below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Induction of apoptosis via ROS |
MCF7 | 20 | Cell cycle arrest and apoptosis |
The IC50 values indicate that the compound is relatively potent against these cancer cell lines, supporting its potential as a lead compound for further development.
Safety and Toxicological Profile
Despite its promising biological activities, safety assessments are crucial. The compound is classified as hazardous with several precautionary statements regarding exposure risks. It is essential to handle this compound with care due to its potential cytotoxic effects on human cells.
Properties
IUPAC Name |
1-bromo-2,3-difluoro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMBTDXCNDOKOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654066 | |
Record name | 1-Bromo-2,3-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374633-24-6 | |
Record name | 1-Bromo-2,3-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2,3-difluoro-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.